Product packaging for N-Methyl-2-(pyridin-3-yl)acetamide(Cat. No.:CAS No. 106271-65-2)

N-Methyl-2-(pyridin-3-yl)acetamide

Cat. No.: B010214
CAS No.: 106271-65-2
M. Wt: 150.18 g/mol
InChI Key: ZSAKQFQRQIMIIU-UHFFFAOYSA-N
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Description

N-Methyl-2-(pyridin-3-yl)acetamide (CAS 106271-65-2) is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This acetamide derivative features a pyridine ring linked to an N-methyl acetamide group, a structure often explored in the development of bioactive molecules. The pyridine moiety is a privileged scaffold in drug discovery, frequently contributing to key molecular interactions with biological targets. As part of a research series, compounds with similar N-(pyridin-3-yl)acetamide backbones have been synthesized and studied as potential reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds, highlighting the value of this structural class in developing therapeutic antidotes . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Chemical Identifiers • CAS Number: 106271-65-2 • Molecular Formula: C₈H₁₀N₂O • Molecular Weight: 150.18 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B010214 N-Methyl-2-(pyridin-3-yl)acetamide CAS No. 106271-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-9-8(11)5-7-3-2-4-10-6-7/h2-4,6H,5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAKQFQRQIMIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of N Methyl 2 Pyridin 3 Yl Acetamide

Advanced Spectroscopic Characterization

Spectroscopic techniques are pivotal in determining the molecular structure of N-Methyl-2-(pyridin-3-yl)acetamide by probing the electronic and vibrational energy levels of its constituent atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Although specific experimental data for this compound is not widely published, the expected chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) NMR can be reliably predicted based on the analysis of its constituent parts and data from closely related analogues.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine (B92270) ring, the methylene (B1212753) protons, and the N-methyl protons. The pyridine ring protons are expected to appear in the downfield region (δ 7.0–8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns will be dictated by their positions relative to the nitrogen atom and the acetamide (B32628) substituent. The methylene protons adjacent to both the pyridine ring and the carbonyl group would likely resonate as a singlet at approximately δ 3.6-3.8 ppm. The N-methyl group protons are expected to appear as a singlet (or a doublet if coupled to the amide N-H) around δ 2.8 ppm. The amide proton (N-H) would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide is the most deshielded, typically appearing around δ 170 ppm. The carbons of the pyridine ring would be found in the aromatic region (δ 120–150 ppm). The methylene carbon and the N-methyl carbon are expected at approximately δ 40-45 ppm and δ 26 ppm, respectively.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine H-28.5-8.6d
Pyridine H-68.4-8.5dd
Pyridine H-47.6-7.7dt
Pyridine H-57.2-7.3dd
Methylene (-CH₂-)3.6-3.8s
N-Methyl (-NHCH ₃)~2.8d
Amide (NH )7.5-8.0br s

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~170
Pyridine C-2~150
Pyridine C-6~148
Pyridine C-4~136
Pyridine C-3~134
Pyridine C-5~123
Methylene (-C H₂-)40-45
N-Methyl (-NHC H₃)~26

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. For this compound, these methods can confirm the presence of the amide and pyridine moieties.

The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the secondary amide (Amide I band) in the region of 1640–1680 cm⁻¹. Another characteristic peak is the N-H bending vibration (Amide II band), which typically appears around 1550 cm⁻¹. The N-H stretching vibration should be visible as a sharp to moderately broad band in the 3250–3350 cm⁻¹ range. The aromatic C-H stretching vibrations of the pyridine ring are anticipated above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations will produce a series of bands in the 1400–1600 cm⁻¹ region. Aliphatic C-H stretching from the methylene and methyl groups would be observed around 2850–2960 cm⁻¹.

Raman spectroscopy, being complementary to IR, is particularly useful for identifying non-polar bonds. The symmetric stretching of the pyridine ring is expected to produce a strong Raman signal.

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
N-H StretchIR3250-3350Medium-Strong
Aromatic C-H StretchIR, Raman3000-3100Medium
Aliphatic C-H StretchIR, Raman2850-2960Medium
C=O Stretch (Amide I)IR1640-1680Strong
N-H Bend (Amide II)IR1530-1570Strong
Pyridine Ring StretchesIR, Raman1400-1600Medium-Strong

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule. The molecular formula of this compound is C₈H₁₀N₂O, corresponding to a molecular weight of 150.18 g/mol . bldpharm.comchemsrc.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at a mass-to-charge ratio (m/z) of 150.

The fragmentation of this compound is likely to proceed through several key pathways. A primary fragmentation would be the cleavage of the bond between the methylene group and the carbonyl group, leading to the formation of a pyridylmethyl radical and a resonance-stabilized N-methylacetamido cation, or more likely, the formation of the pyridylmethyl cation (tropylium-like ion) at m/z 92. Another significant fragmentation pathway involves the McLafferty rearrangement, if sterically feasible, or cleavage alpha to the carbonyl group. The loss of the N-methyl group or the entire methylamino group from the molecular ion or subsequent fragments can also be anticipated.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Formula
150Molecular Ion [M]⁺˙[C₈H₁₀N₂O]⁺˙
93[M - CH₃NCO]⁺˙[C₆H₇N]⁺˙
92[Pyridylmethyl Cation]⁺[C₆H₆N]⁺
78[Pyridine]⁺˙[C₅H₄N]⁺˙
58[CH₃NHCO]⁺[C₂H₄NO]⁺

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide information about molecular connectivity and functional groups, X-ray crystallography offers a definitive three-dimensional picture of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. nih.gov The most significant of these is hydrogen bonding. The secondary amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can lead to the formation of chains or dimeric structures. For instance, molecules could form catemeric chains via N-H···O=C hydrogen bonds.

Furthermore, the nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor and can interact with the amide N-H of a neighboring molecule. iucr.org In addition to classical hydrogen bonds, weaker C-H···O and C-H···N interactions may also play a role in stabilizing the crystal packing. π-π stacking interactions between the electron-deficient pyridine rings of adjacent molecules could also be a significant feature of the solid-state architecture. nih.gov The interplay of these various interactions dictates the final crystal packing arrangement.

Computational Chemistry and Molecular Modeling of N Methyl 2 Pyridin 3 Yl Acetamide

Quantum Chemical Investigations

Quantum chemical methods are instrumental in elucidating the fundamental properties of a molecule at the electronic level. These calculations provide a microscopic view of molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like N-Methyl-2-(pyridin-3-yl)acetamide, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles.

For instance, in a DFT study of a related compound, N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide, the optimized structural parameters were calculated and found to be in good agreement with experimental data. Similar calculations for this compound would yield precise values for the geometry of its pyridine (B92270) ring and the acetamide (B32628) side chain. The planarity of the amide group and the rotational barrier around the C-N bond are key aspects that DFT can clarify.

The electronic structure analysis involves the calculation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap suggests that a molecule is more reactive. In a study on Alpidem, a complex imidazopyridine derivative, the HOMO-LUMO energy gap was calculated to be 4.7951 eV, indicating high chemical reactivity and polarizability. For this compound, the HOMO would likely be localized on the electron-rich pyridine ring, while the LUMO might be distributed over the acetamide group, particularly the carbonyl moiety.

ParameterBond/AnglePredicted Value (DFT/B3LYP)
Bond LengthC=O~1.23 Å
Bond LengthC-N (amide)~1.34 Å
Bond LengthC-C (ring-chain)~1.52 Å
Bond AngleO=C-N~122°
Bond AngleC-N-C~120°
Dihedral AngleC-C-N-C~180° (trans) or ~0° (cis)

Theoretical Vibrational Frequencies and Spectroscopic Corroboration

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, specific vibrational modes can be assigned to the observed spectral bands. These calculations help in identifying the characteristic functional groups and confirming the molecular structure. For this compound, key vibrational modes would include the C=O stretching of the amide group (Amide I band), the N-H bending coupled with C-N stretching (Amide II band), and various C-H and pyridine ring vibrations.

In a study on N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide, the stretching vibration of the keto group was theoretically assigned to the 1649-1637 cm⁻¹ range. Similarly, research on N-methylacetamide has extensively used theoretical calculations to understand the influence of hydrogen bonding on the typical amide fundamentals. A similar analysis for this compound would provide a detailed assignment of its vibrational spectrum.

Table 2: Illustrative Theoretical Vibrational Frequencies and Assignments for a Pyridine-Acetamide Structure Note: This table is for illustrative purposes. The wavenumbers are typical and based on data from related compounds.

Vibrational ModeFunctional GroupTypical Calculated Wavenumber (cm⁻¹)
N-H StretchAmide~3400
C-H Stretch (Aromatic)Pyridine Ring~3100-3000
C-H Stretch (Aliphatic)Methyl/Methylene (B1212753)~2950-2850
C=O Stretch (Amide I)Carbonyl~1650
N-H Bend (Amide II)Amide~1550
C-N Stretch (Amide III)Amide~1300
Pyridine Ring BreathingPyridine~1000-900

Charge Distribution Analysis (Mulliken Population, NBO) and Reactive Sites

Understanding the distribution of electronic charge within a molecule is key to predicting its reactive behavior. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods for quantifying the atomic charges. NBO analysis provides a more chemically intuitive picture of bonding by localizing orbitals into lone pairs, bonding, and anti-bonding orbitals. It also allows for the study of intramolecular charge transfer and hyperconjugative interactions.

For this compound, these analyses would likely show a negative charge on the oxygen and pyridine nitrogen atoms, making them potential sites for electrophilic attack. The carbonyl carbon and hydrogen atoms attached to the amide nitrogen would likely carry a positive charge, indicating their susceptibility to nucleophilic attack. In studies of similar molecules, NBO analysis has been used to identify key intramolecular interactions that stabilize the molecular structure. For example, the analysis of Alpidem revealed significant charge transfer interactions contributing to its stability.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The potential is typically color-coded, with red indicating negative potential (electron-rich areas, e.g., around the carbonyl oxygen and pyridine nitrogen) and blue indicating positive potential (electron-poor areas, e.g., around the amide hydrogen).

The MESP for this compound would clearly delineate the reactive sites for intermolecular interactions, particularly hydrogen bonding. Studies on related acetamide and pyridine compounds consistently show strong negative potential near the carbonyl oxygen, highlighting its role as a primary hydrogen bond acceptor site.

First-Order Hyperpolarizability Calculations for Non-linear Optical Properties

First-order hyperpolarizability (β₀) is a measure of a molecule's ability to exhibit non-linear optical (NLO) behavior. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. Calculations of β₀, typically performed using DFT, can predict the NLO potential of a compound. The presence of a donor-acceptor system within a molecule often leads to enhanced NLO properties.

In this compound, the pyridine ring can act as an electron-withdrawing group, and the acetamide moiety could be part of a charge-transfer system. Computational studies on other pyridine derivatives have explored their NLO properties. For instance, first-order hyperpolarizability calculations were performed on Zolpidem to determine its NLO characteristics. A similar investigation on this compound would quantify its potential for NLO applications.

Molecular Docking and Simulation Studies

While quantum chemical investigations focus on the intrinsic properties of a single molecule, molecular docking and simulation studies are used to predict how a molecule interacts with a biological target, such as a protein receptor. Molecular docking algorithms predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.

For this compound, docking studies could be performed to explore its potential interactions with various biological targets. For example, given its structural motifs, it could be docked into the binding sites of enzymes or receptors where pyridine and acetamide groups are known to interact. A molecular docking study on a related compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, was conducted to simulate its interaction with the insulin-like growth factor-1 receptor. Similarly, docking studies on Zolpidem were performed against orexin (B13118510) receptors to understand its biological effects. These studies typically report a binding energy (in kcal/mol) and detail the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. Such an analysis for this compound would provide valuable hypotheses about its potential biological activity.

Ligand-Target Protein Binding Pattern Elucidation

The elucidation of how a ligand binds to its protein target is a cornerstone of rational drug design. For this compound, computational docking simulations are employed to predict its binding orientation and key interactions within a protein's active site. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, while the amide group contains both a hydrogen bond donor (N-H) and an acceptor (C=O). These features allow for a variety of potential interactions with amino acid residues.

Prediction of Binding Energies and Interaction Mechanisms

Beyond predicting the binding pose, computational methods can estimate the binding free energy, which indicates the strength of the ligand-target interaction. Techniques such as molecular dynamics (MD) simulations and free energy perturbation (FEP) or thermodynamic integration (TI) are used for these predictions.

For example, a study on novel pyridin-2-yl urea (B33335) inhibitors targeting ASK1 kinase utilized absolute binding free energy calculations based on MD simulations to discriminate between different potential binding modes that were initially predicted by molecular docking. This advanced computational approach provided results that correlated well with experimental bioassay data. The predicted binding energies help in ranking potential drug candidates and prioritizing them for synthesis and further testing.

Table 1: Example of Predicted Binding Affinities for a Related Pyridine Derivative

CompoundTarget ProteinPredicted IC50 (nM)Computational Method
Compound 2 (a pyridin-2-yl urea inhibitor)ASK1 Kinase1.55 ± 0.27Molecular Docking & Absolute Binding Free Energy Calculations

This table presents data for a related compound to illustrate the type of information generated through computational studies. Data is from a study on pyridin-2-yl urea inhibitors.

Structure-Activity Relationship (SAR) Derivation through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Computationally derived SAR can guide the optimization of a lead compound to improve its potency and selectivity. By systematically modifying the structure of this compound in silico—for example, by changing the substitution pattern on the pyridine ring or altering the N-alkyl group on the acetamide—researchers can predict how these changes will affect binding affinity.

A study on N-acetamide substituted pyrazolopyrimidines demonstrated how SAR is explored. Researchers elucidated new SARs related to N,N-disubstitutions of the terminal acetamide, showing that these modifications could introduce diverse chemical moieties without sacrificing affinity for the TSPO protein. For a series of pyridine variants of benzoyl-phenoxy-acetamide, computational modeling helped to explain differences in cytotoxicity based on stereoisomers, noting that the proximity of the pyridine nitrogen to a chiral center could sterically hinder binding in one isomer compared to another. These approaches allow for the rational design of new analogs with improved properties.

Intermolecular Interactions and Hirshfeld Surface Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing, stability, and solubility. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice.

Quantification of Molecular Contacts via Hirshfeld Surface and Fingerprint Plots

Hirshfeld surface analysis maps the electron distribution of a molecule within a crystal, allowing for the visualization of intermolecular contacts. The surface is colored according to normalized contact distance (dnorm), where red spots indicate contacts shorter than the van der Waals radii, highlighting key interactions. This 3D surface is often distilled into a 2D "fingerprint plot," which summarizes all the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (di) and outside (de) the surface.

Table 2: Percentage Contribution of Intermolecular Contacts for Bis(pyridin-3-ylmethyl)ethanediamide Monohydrate

Intermolecular ContactContribution (%)
H···H60.1%
O···H / H···ONot specified
C···H / H···CNot specified
N···H / H···NNot specified

This table is based on data for a related compound, N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide, to illustrate the output of Hirshfeld surface analysis. In another related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the most significant contributions were from H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%) contacts.

Analysis of Dominant Intermolecular Forces

The quantification from Hirshfeld surface analysis allows for the identification of the most significant intermolecular forces responsible for the stability of the crystal structure. For amide-containing compounds, hydrogen bonds of the N-H···O type are typically dominant.

In the case of Bis(pyridin-3-ylmethyl)ethanediamide monohydrate, the analysis pointed to the importance of specific hydrogen-bonding interactions, including those involving the water molecule of crystallization, in defining the supramolecular architecture. The study highlighted the role of amide-N—H⋯O(carbonyl) hydrogen bonds, as well as methylene-C—H⋯O(carbonyl) and pyridyl-C—H⋯C(carbonyl) contacts, in stabilizing the crystal packing. For this compound, it is highly probable that similar N-H···O hydrogen bonds between the amide groups and potential C-H···N interactions involving the pyridine ring would be the dominant forces governing its crystal structure.

Biological Activity and Pharmacological Potential of N Methyl 2 Pyridin 3 Yl Acetamide Derivatives

Enzyme Inhibition Studies

α-Glucosidase Inhibitory Activity and Potential for Diabetes Management

The inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion, is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov While direct studies on N-Methyl-2-(pyridin-3-yl)acetamide derivatives are limited, research on structurally related compounds underscores the potential of the pyridine (B92270) nucleus in α-glucosidase inhibition.

For instance, a series of thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones have been synthesized and evaluated for their α-glucosidase inhibitory action. mdpi.comnih.gov One of the most potent compounds in this series, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, demonstrated significant inhibitory activity against α-glucosidase, even surpassing the standard drug acarbose (B1664774) in some assays. mdpi.com Another derivative, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, also showed comparable activity to acarbose. mdpi.com

Similarly, studies on pyrrolidine (B122466) derivatives have highlighted the importance of the pyridine ring for α-glucosidase inhibition. nih.gov A derivative containing a pyridine nucleus showed moderate inhibitory activity, emphasizing the role of this structural motif. nih.gov Furthermore, benzimidazole-thioquinoline derivatives have been explored as α-glucosidase inhibitors, with some compounds exhibiting significant potency. nih.gov These findings collectively suggest that the pyridin-3-yl acetamide (B32628) scaffold could be a promising starting point for designing novel and effective α-glucosidase inhibitors.

Table 1: α-Glucosidase Inhibitory Activity of Pyridine-Containing Derivatives

CompoundIC50 (mM)Reference
1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea9.77 mdpi.com
1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea12.94 mdpi.com
Acarbose (Reference)11.96 mdpi.com

Acyl-CoA:Cholesterol O-Acyltransferase (ACAT-1) Inhibition

Acyl-CoA:cholesterol O-acyltransferase 1 (ACAT-1) is a key enzyme in cellular cholesterol metabolism, responsible for the esterification of cholesterol. mdpi.com Its inhibition is a potential therapeutic strategy for conditions like atherosclerosis and certain cancers. bldpharm.com While direct studies on this compound are not extensively documented, related acetamide and pyridine-containing derivatives have shown significant ACAT-1 inhibitory activity.

One notable example is K604, chemically identified as 2-[4-[2-(Benzimidazol-2-ylthio)ethyl]piperazin-1yl]-N-[2,4-bis(methylthio)-6-methyl-3-pyridyl]acetamide dihydrochloride. mdpi.com This compound is a high-affinity ACAT-1 specific inhibitor with a Ki of 0.45 µM. mdpi.com Another potent ACAT inhibitor, F12511 ((S)-2′,3′,5′-trimethyl-4′-hydroxy-alpha-dodecylthio-alpha-phenylacetanilide), which has an acetanilide (B955) structure, shows high affinity for ACAT-1 with a Ki of 0.039 µM. mdpi.comnih.gov

Furthermore, research on (4-phenylcoumarin)acetanilide derivatives has led to the discovery of potent ACAT inhibitors. nih.gov The introduction of a carboxylic acid moiety into these structures resulted in compounds with significant inhibitory activity in macrophages and improved safety profiles. nih.gov A series of imidazo[1,2-α]pyridine derivatives have also been synthesized and identified as ACAT inhibitors, with some analogues showing potent activity in HepG2 cells. researchgate.net These findings highlight the potential of acetamide and pyridine-containing scaffolds in the development of novel ACAT-1 inhibitors.

Table 2: ACAT-1 Inhibitory Activity of Related Acetamide and Pyridine Derivatives

CompoundInhibitory Activity (Ki or IC50)Reference
K604Ki = 0.45 µM mdpi.com
F12511Ki = 0.039 µM mdpi.comnih.gov
(2E)-3-[7-chloro-3-[2-[[4-fluoro-2-(trifluoromethyl)phenyl]amino]-2-oxoethyl]-6-methyl-2-oxo-2H-chromen-4-yl]phenyl]acrylic acidPotent inhibition in macrophages nih.gov

Viral Protease Inhibition (e.g., SARS-CoV 3CL Protease)

The 3C-like protease (3CLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV) is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov A series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides have been identified as potent, non-covalent small molecule inhibitors of SARS-CoV 3CLpro. nih.gov

Through a high-throughput screening campaign, a class of 2-(N-arylamido)-2-(pyridin-3-yl) acetamide inhibitors was discovered. nih.gov Structure-based optimization of these initial hits led to the development of highly potent compounds. One such derivative, 16-(R), demonstrated significant inhibitory activity against the 3CLpro enzyme and effectively inhibited SARS-CoV replication in cell culture, with an antiviral EC50 value of approximately 13 µM. nih.gov

Further research into pyridinyl esters as SARS-CoV 3CLpro inhibitors has also yielded promising results. nih.gov Some of these esters were found to be potent inhibitors with IC50 values in the nanomolar range, with the most potent compound exhibiting an IC50 of 0.05 µM. nih.gov These studies underscore the significant potential of the this compound scaffold in the design of novel antiviral agents targeting coronaviruses.

Table 3: Inhibitory Activity of Pyridin-3-yl Acetamide Derivatives against SARS-CoV 3CL Protease

CompoundActivityValueReference
16-(R)Antiviral EC5012.9 ± 0.7 μM nih.gov
Pyridinyl Ester Derivative (83a)IC50 against 3CLpro0.05 µM nih.gov

Dual p38α MAPK/PDE-4 Inhibition in Inflammatory Disease Models

Extensive literature searches did not yield specific studies on this compound derivatives as dual inhibitors of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase-4 (PDE-4). This specific dual-target activity appears to be an area with limited available research for this particular chemical scaffold.

TRK Kinase Inhibition in Oncological Applications

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, can act as oncogenic drivers in a variety of cancers. researchgate.netnih.gov Consequently, TRK inhibitors have emerged as a significant class of targeted cancer therapies. nih.govnih.gov Derivatives of acetamide containing a pyridine moiety have shown promise as potent TRK kinase inhibitors.

A notable example is the discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a novel, orally available type II TRK kinase inhibitor. This compound exhibited potent inhibitory activity against TRKA, TRKB, and TRKC with IC50 values of 10.5 nM, 0.7 nM, and 2.6 nM, respectively. tandfonline.com This demonstrates the potential of the acetamide scaffold in achieving high-potency TRK inhibition.

Furthermore, the discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-TRK inhibitors further supports the utility of the acetamide core in this therapeutic area. researchgate.net These findings highlight the significant potential of this compound derivatives as a foundation for the development of novel anticancer agents targeting TRK kinases.

Table 4: TRK Kinase Inhibitory Activity of a Pyridine-Containing Acetamide Derivative

CompoundTargetIC50 (nM)Reference
IHMT-TRK-284TRKA10.5 tandfonline.com
TRKB0.7 tandfonline.com
TRKC2.6 tandfonline.com

α-Amylase Inhibition

Similar to α-glucosidase, α-amylase is a key enzyme in the digestion of carbohydrates, and its inhibition can help in the management of postprandial hyperglycemia in diabetic patients. nih.gov While direct evidence for this compound derivatives as α-amylase inhibitors is scarce, studies on related heterocyclic structures suggest the potential of the pyridine moiety in this context.

Research on pyrrolidine derivatives has shown that compounds containing a pyridine ring can exhibit moderate α-amylase inhibitory activity. nih.gov For example, one such derivative displayed an IC50 value of 78.46 µg/mL against α-amylase. nih.gov The study also noted that the results for α-amylase inhibition were consistent with those for α-glucosidase inhibition, suggesting a dual inhibitory potential for some compounds. nih.gov

Additionally, indole-3-acetamide (B105759) derivatives have been investigated as potential antihyperglycemic agents, with several compounds showing good to moderate inhibition against α-amylase. acs.org The most active compound in this series had an IC50 value of 1.09 µM. acs.org These findings, although not directly on the target compound, suggest that the broader class of acetamide derivatives, particularly those incorporating a pyridine ring, warrants further investigation for α-amylase inhibitory activity.

Table 5: α-Amylase Inhibitory Activity of Related Pyridine and Acetamide Derivatives

Compound Class/DerivativeIC50Reference
Pyrrolidine derivative with pyridine ring78.46 µg/mL nih.gov
Indole-3-acetamide derivative (most active)1.09 µM acs.org
Acarbose (Reference)5.50 µg/mL nih.gov

Antimicrobial Investigations

The antimicrobial properties of this compound derivatives have been a significant area of research, with studies exploring their effectiveness against both fungal and bacterial pathogens.

Several studies have highlighted the potential of this compound derivatives as antifungal agents. For instance, a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were synthesized and screened for their antifungal activities against Candida albicans and Aspergillus niger. The results indicated that these compounds exhibited better antifungal activity than the reference drug, fluconazole. Specifically, compound 5d was most active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL, while compound 2b was most active against Aspergillus niger with an MIC of 0.190 mg/mL. researchgate.net

The structural modifications of the core molecule play a crucial role in determining the antifungal potency. The introduction of different substituents allows for the tuning of the compound's properties to enhance its interaction with fungal-specific targets.

Table 1: Antifungal Activity of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides

Compound Test Organism MIC (mg/mL)
5d Candida albicans 0.224
2b Aspergillus niger 0.190
Fluconazole (Standard) Candida albicans -
Fluconazole (Standard) Aspergillus niger -

Data sourced from a study on [4-methylphenylsulphonamido]-N-(pyridin-2 yl) acetamide derivatives. researchgate.net

Derivatives of this compound have also demonstrated notable antibacterial activity. A study focused on novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) revealed that these compounds exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.orgnih.gov Among the synthesized derivatives, compounds 2b and 2c showed promising activity against all tested strains, while compound 2i displayed the maximum antibacterial activity. acs.orgnih.gov The antibacterial potential of these compounds was significant enough to warrant further investigation into their antibiofilm activity, where they also showed promising results. acs.org

Another study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share a structural similarity, found that several compounds exhibited strong antibacterial activity against five Gram-positive bacteria, comparable to the drug linezolid. nih.gov This suggests that the pyridine-3-yl moiety is a key pharmacophore for antibacterial action.

Table 2: Antibacterial Activity of 2-Mercaptobenzothiazole Acetamide Derivatives

Compound Bacterial Strains Activity
2b Gram-positive & Gram-negative Promising
2c Gram-positive & Gram-negative Promising
2i Gram-positive & Gram-negative Maximum

Data from studies on novel acetamide derivatives of 2-mercaptobenzothiazole. acs.orgnih.gov

Cytotoxic Profiling in Cancer Research

The cytotoxic potential of this compound derivatives against various cancer cell lines has been an active area of investigation, revealing their promise as anticancer agents.

Synthetic derivatives are being explored for their anti-breast cancer properties. nih.gov Studies have shown that certain synthetic derivatives can induce apoptosis and inhibit cell proliferation in breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov For example, a synthetic β-nitrostyrene derivative, CYT-Rx20, demonstrated inhibitory activity against MDA-MB-231 cells with an IC50 value of 1.82 ± 0.05 μg/mL. nih.gov The cytotoxic effects of these derivatives are often dose-dependent. nih.gov

While direct studies on this compound derivatives against HepG2 were not prominently found, the general cytotoxic potential of related structures suggests this could be a fruitful area for future research.

The cytotoxic mechanisms of these derivatives are multifaceted. In the case of the β-nitrostyrene derivative CYT-Rx20, its cytotoxic effects on MDA-MB-231 cells were attributed to cell cycle arrest at the G2/M phase, activation of the caspase cascade, increased PARP cleavage, and induction of autophagy. nih.gov Another synthetic oleanolic acid derivative, HIMOXOL, induced apoptosis in MDA-MB-231 cells by activating caspase-8 and caspase-3, and increasing the Bax/Bcl-2 ratio. nih.gov These findings indicate that the derivatives can trigger programmed cell death through various signaling pathways.

Antioxidant Properties and Redox Modulation

Several studies have investigated the antioxidant potential of acetamide derivatives. The antioxidant activity is often evaluated using methods like the ABTS radical cation scavenging assay. nih.govacs.org In one study, newly synthesized acetamide derivatives were tested for their ability to scavenge the ABTS radical, indicating their potential to counteract oxidative stress. nih.gov Another study on copper(II) complexes with a thiosemicarbazone-type ligand containing a pyridin-2-yl moiety also demonstrated promising antioxidant activities, with some complexes surpassing the activity of the standard antioxidant Trolox. mdpi.com This suggests that the core structure, when appropriately modified, can effectively modulate redox balance in biological systems.

The ability of these compounds to scavenge free radicals is a crucial aspect of their pharmacological profile, as oxidative stress is implicated in a wide range of diseases, including cancer and inflammatory conditions. nih.gov

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of this compound derivatives is intricately linked to their molecular architecture. Understanding the relationship between specific structural features and the resulting pharmacological effects is crucial for the rational design of new therapeutic agents.

Elucidation of Key Structural Features for Bioactivity

Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular components of this compound derivatives that are essential for their biological function. These studies systematically alter different parts of the molecule—the pyridine ring, the acetamide linker, and the N-methyl group—to observe the impact on activity.

Furthermore, the substitution pattern on the pyridine ring is a critical determinant of bioactivity. The position and nature of substituents can affect the molecule's electronic properties and its ability to fit into the binding pocket of a target enzyme or receptor. nih.gov Molecular docking studies have often been employed to visualize these interactions and provide a rationale for the observed SAR, guiding further chemical modifications. nih.gov

Strategies for Lead Optimization and Selectivity Enhancement

One common approach is structural modification and molecular hybridization . This involves making systematic changes to the lead structure and combining it with fragments from other known active molecules. nih.gov For example, replacing the imidazopyridine core with a thiazole (B1198619) in a series of B-RAF inhibitors led to an analog with increased ligand efficiency. nih.gov Bioisosteric replacement, where a functional group is substituted with another group of similar size, shape, and electronic properties, is another powerful tool. researchgate.net This strategy was used in the optimization of phosphoinositide 3-kinase (PI3K) inhibitors, where a phenol (B47542) moiety prone to rapid metabolism was replaced with an aminopyrimidine, resulting in improved metabolic stability. nih.gov

Selectivity is a crucial aspect of drug development, as it minimizes off-target effects. Achieving selectivity often involves fine-tuning the structure to exploit subtle differences in the binding sites of related proteins. For DYRK1A inhibitors, for example, specific substitutions on the core structure led to compounds with good selectivity over the related DYRK1B kinase. rsc.org Computational methods, such as docking simulations, can play a significant role in predicting and rationalizing the selectivity of designed compounds. nih.govrsc.org

The following table summarizes some lead optimization strategies applied to pyridine acetamide derivatives and their outcomes:

Lead Compound Class Optimization Strategy Key Modification Outcome Reference
Porcupine InhibitorsStructure-Activity Relationship StudiesModification of pyridine ring and amideDiscovery of potent and selective inhibitors nih.gov
B-RAF InhibitorsStructural Simplification & Linker ModificationReplacement of amide with sulfonamideImproved cellular potency nih.gov
PI3K InhibitorsBioisosteric ReplacementPhenol replaced with aminopyrimidineImproved metabolic stability nih.gov
Anti-HIV AgentsMolecular Hybridization & BioisosterismDesign of novel 2-(pyridin-3-yloxy)acetamide (B2556959) derivativesModerate inhibitory activity against HIV-1 nih.gov

Development of Orally Bioavailable Compounds

For a drug to be administered orally, it must possess favorable pharmacokinetic properties, including good absorption from the gastrointestinal tract and metabolic stability. The development of orally bioavailable this compound derivatives has been a key objective in many research programs. nih.gov

Strategies to improve oral bioavailability often focus on modifying the physicochemical properties of the compounds, such as lipophilicity and hydrogen bonding capacity. nih.gov For instance, in the development of Porcupine inhibitors, extensive SAR studies led to the discovery of GNF-6231, a compound with excellent oral bioavailability that demonstrated robust antitumor efficacy in preclinical models. nih.gov

Another approach to enhance oral absorption is through N-methylation. The introduction of N-methyl groups can improve membrane permeability by reducing the number of hydrogen bond donors and increasing lipophilicity. nih.gov This strategy has been successfully applied to improve the oral bioavailability of somatostatin (B550006) analogues. nih.gov

The table below highlights examples of this compound derivatives and related compounds that have been optimized for oral bioavailability:

Compound/Class Target Key Feature for Oral Bioavailability Outcome Reference
GNF-6231PorcupineOptimized pyridinyl acetamide structureExcellent oral bioavailability and in vivo efficacy nih.gov
LUNA18 (Cyclic Peptide)KRASChemical optimization of a drug-like hitOrally available clinical compound nih.gov
Somatostatin AnaloguesSomatostatin ReceptorsMultiple N-methylationImproved oral bioavailability nih.gov
Pyridine Carboxamide DerivativesUreaseFavorable ADME profile predictedPotential for oral administration mdpi.com

Future Research Directions for N Methyl 2 Pyridin 3 Yl Acetamide

Exploration of Novel Therapeutic Targets and Mechanisms of Action

While the specific biological profile of N-Methyl-2-(pyridin-3-yl)acetamide is not extensively defined in public literature, its structural components are present in molecules with established biological activities. Future research should focus on screening this compound and its rationally designed analogues against a variety of therapeutic targets.

Antiviral Agents: Derivatives of pyridin-3-yl acetamide (B32628) have shown potential as antiviral agents. For instance, a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl)acetamides were identified as non-covalent inhibitors of the SARS-CoV 3CL protease, an enzyme essential for viral replication. nih.gov Similarly, novel 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives have been designed and evaluated as potential anti-HIV-1 agents that target the HIV-1 reverse transcriptase enzyme. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for developing inhibitors of viral enzymes.

Antiparasitic Agents: The N-acetamide indole (B1671886) chemotype, which shares structural similarities, has been investigated for antimalarial properties, with studies revealing PfATP4 as a key target. nih.gov This opens the possibility of exploring this compound derivatives against parasitic ion channels or other essential parasitic targets.

Modulators of Cell Signaling Pathways: N-Pyrimidyl/pyridyl-2-thiazolamine analogues have been identified as positive allosteric modulators (PAMs) of the M₃ muscarinic acetylcholine (B1216132) receptor (M₃ mAChR), a target involved in various physiological processes. jst.go.jp This indicates that the pyridine (B92270) moiety within this compound could be leveraged to develop modulators for G-protein coupled receptors (GPCRs) or other signaling proteins.

Future work should involve broad-based screening followed by mechanistic studies to elucidate how these molecules interact with their biological targets at a molecular level.

Advanced Drug Delivery Systems and Formulation Strategies

The therapeutic efficacy of any compound is intrinsically linked to its pharmacokinetic and pharmacodynamic properties. Advanced drug delivery systems (DDS) offer a means to overcome challenges such as poor solubility, instability, and off-target effects. nih.govresearchgate.net Research into formulating this compound using modern DDS could significantly enhance its potential.

Key strategies include:

Nanoparticle-Based Systems: Encapsulating the compound in nanocarriers like liposomes or polymeric nanoparticles could improve its stability, prolong its circulation half-life, and enable targeted delivery to specific tissues or cells. nih.gov

In-Situ Gelling Systems: For specific routes of administration (e.g., ophthalmic, nasal, or injectable), in-situ gelling systems could provide sustained and controlled release of the compound, improving patient compliance and therapeutic outcomes. nih.gov These systems transition from a solution to a gel phase upon physiological triggers like temperature or pH. nih.gov

Prodrug Approaches: Modifying the this compound structure to create a prodrug that is converted to the active form in vivo could improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Potential Advanced Drug Delivery Systems for this compound
Delivery SystemDescriptionPotential Benefits for this compound
Polymeric NanoparticlesSolid colloidal particles made from biocompatible and biodegradable polymers. nih.govresearchgate.netImproved stability, controlled release, potential for surface modification for active targeting. nih.gov
LiposomesVesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic compounds. nih.govEnhanced bioavailability, reduced systemic toxicity, ability to bypass certain biological barriers.
In-Situ GelsPolymer solutions that undergo a phase transition to a gel at the site of application. nih.govProlonged drug release, increased residence time at the target site (e.g., ocular, nasal), improved patient comfort. nih.gov
Red Blood Cell Membrane-Camouflaged NanoparticlesNanoparticles coated with red blood cell membranes to mimic natural cells. nih.govExtended circulation time by evading the immune system, reduced off-target accumulation. nih.gov

Applications in Chemical Biology and Proteomics Research

Beyond direct therapeutic use, this compound can be developed into a valuable tool for basic scientific research. By modifying the core structure, it can be converted into a chemical probe to investigate biological pathways and identify protein targets.

Future research in this area could involve:

Probe Development: Synthesizing derivatives of this compound that incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups. These probes could be used in techniques like affinity chromatography or activity-based protein profiling (ABPP) to isolate and identify specific binding partners from cell lysates.

Target Validation: Once a potential protein target is identified, these chemical probes can be used to validate the interaction and study its functional consequences within a cellular context. For example, related compounds have been developed as probes for targets like the M₃ mAChR, demonstrating the feasibility of this approach. jst.go.jp

Mechanism of Action Studies: Proteomics studies, comparing the protein expression profiles of cells treated with and without this compound, could provide an unbiased view of the cellular pathways affected by the compound, offering clues to its mechanism of action.

Integration of Cheminformatics and Artificial Intelligence for Compound Design

The process of drug discovery and optimization can be significantly accelerated through the use of computational tools. frontiersin.orgnih.gov Applying cheminformatics and artificial intelligence (AI) to the this compound scaffold can streamline the design of new, more potent, and selective analogues.

This research direction involves the iterative Design-Make-Test-Analyze (DMTA) cycle:

Design: Using AI and machine learning models to screen virtual libraries of compounds based on the this compound core. nih.govresearchgate.net These models can predict biological activity against specific targets and forecast ADME/Tox properties, allowing researchers to prioritize the most promising candidates for synthesis. frontiersin.org

Make: AI-driven retrosynthesis tools can suggest the most efficient and cost-effective synthetic routes for the designed compounds. frontiersin.org

Test & Analyze: Experimental data from synthesized compounds is fed back into the AI models, refining their predictive power and informing the next round of design. nih.gov

Table 2: Application of Cheminformatics and AI in the DMTA Cycle for this compound Derivatives
DMTA PhaseCheminformatics/AI ApplicationObjective
Design Virtual screening, quantitative structure-activity relationship (QSAR) modeling, molecular docking. nih.govIdentify novel derivatives with high predicted activity and favorable drug-like properties.
Make Computer-aided synthesis planning, reaction prediction. frontiersin.orgOptimize synthetic routes for efficiency, cost-effectiveness, and sustainability.
Test Predictive modeling of biological assays and ADME/Tox profiles.Prioritize experimental testing and reduce reliance on extensive, low-yield screening.
Analyze Machine learning algorithms to analyze high-throughput screening data and identify structure-activity relationships (SAR). nih.govGenerate new hypotheses and guide the next iteration of compound design.

Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally friendly and efficient synthetic methods is a critical goal in modern chemistry. rasayanjournal.co.in Traditional synthetic routes can often involve hazardous reagents, toxic solvents, and multiple complex steps. rasayanjournal.co.in Future research should aim to develop sustainable "green" methods for producing this compound and its derivatives.

Potential green chemistry approaches include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times, increase product yields, and lead to purer products compared to conventional heating methods. rasayanjournal.co.inresearchgate.net

Solventless Reactions or Green Solvents: Performing reactions in the absence of a solvent or using environmentally benign solvents like water, ethanol, or deep eutectic solvents (DES) can significantly reduce chemical waste. rasayanjournal.co.inresearchgate.netrsc.org

Catalysis: Employing catalysts, including biocatalysts or metal catalysts, can enable more efficient and selective reactions under milder conditions, improving atom economy. rasayanjournal.co.in

Multicomponent Reactions (MCRs): Designing a synthesis where three or more reactants combine in a single step to form the final product can reduce the number of synthetic steps, minimize waste, and simplify purification processes. rasayanjournal.co.in For example, the Ugi reaction is a well-known MCR used to create acetamide derivatives. nih.gov

By focusing on these principles, future synthetic chemistry research can provide routes to this compound that are not only scientifically innovative but also economically and environmentally sustainable.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Methyl-2-(pyridin-3-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Acylation of pyridin-3-ylamine derivatives with acetylating agents (e.g., acetyl chloride or acetic anhydride) under basic conditions (e.g., pyridine or triethylamine) is a standard approach. For example, substitution reactions involving pyridine methanol derivatives (e.g., 2-pyridinemethanol) with chloroacetamide intermediates under alkaline conditions can yield the target compound. Microwave-assisted synthesis (e.g., coupling with halobenzene intermediates) may reduce reaction times and improve regioselectivity .
  • Key Variables : Temperature (often 0–85°C), solvent choice (acetonitrile, ethanol), and catalysts (e.g., EDCI for amide coupling). Yield optimization requires monitoring pH and avoiding hydrolysis of the acetamide group .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify methyl group integration (δ ~2.8–3.2 ppm for N–CH3_3) and pyridine ring protons (δ ~7.0–8.5 ppm).
  • Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., calculated m/z for C8_8H10_{10}N2_2O: 150.08).
  • HPLC-PDA : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7 v/v) for polar impurities.
  • Acid-Base Extraction : Partition between dichloromethane and dilute HCl to remove unreacted amines .

Advanced Research Questions

Q. How does the pyridine ring’s electronic environment influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The meta-position (pyridin-3-yl) directs electrophilic substitution due to electron-withdrawing effects of the nitrogen atom. For Suzuki-Miyaura coupling, coordinate Pd catalysts (e.g., Pd(PPh3_3)4_4) to the pyridine nitrogen, enabling aryl boronic acid coupling at the 2- or 4-positions. Monitor regioselectivity via 1H^1H NMR and DFT calculations .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., IC50_{50} in enzyme inhibition) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Metabolite Profiling : LC-MS/MS to identify degradation products that may confound activity readings.
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to validate binding modes .

Q. How can computational modeling predict the pharmacokinetic properties of this compound analogs?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to calculate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.
  • Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., 5-HT receptors) using AMBER or GROMACS.
  • QSAR Models : Corrogate substituent effects (e.g., methyl vs. chloro groups) on bioavailability .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to control stereochemistry.
  • Process Analytical Technology (PAT) : In-line FTIR and Raman spectroscopy to monitor enantiomeric excess (ee) during continuous flow synthesis .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives vary across studies?

  • Methodological Answer :

  • Solvent Effects : Deuterated solvents (CDCl3_3 vs. DMSO-d6_6) shift proton signals; always report solvent conditions.
  • Tautomerism : Pyridine-acetamide tautomers (e.g., keto-enol) may produce split peaks; stabilize with acidic/basic buffers.
  • Impurity Artifacts : Trace metal ions (e.g., Fe3+^{3+}) from catalysts can broaden signals; chelate with EDTA during purification .

Research Design Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound-based kinase inhibitors?

  • Methodological Answer :

  • Scaffold Modification : Systematically vary substituents (e.g., halogens, methyl, methoxy) at the pyridine 4-position and acetamide N-methyl group.
  • Kinase Panel Screening : Test analogs against a diverse kinase panel (e.g., EGFR, VEGFR2) to map selectivity.
  • Crystallographic Validation : Resolve co-crystal structures to link SAR trends with binding pocket interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.